3,5-Difluoro-2-methoxybenzaldehyde
Overview
Description
“3,5-Difluoro-2-methoxybenzaldehyde” is an organic compound with the molecular formula C8H6F2O2 . It is also known as “2,4-Difluoro-6-formylanisole” and "3,5-Difluoro-o-anisaldehyde" . The compound is widely used in scientific experiments due to its unique physical and chemical properties.
Molecular Structure Analysis
The InChI code for “3,5-Difluoro-2-methoxybenzaldehyde” is 1S/C8H6F2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
. This indicates that the compound has a molecular weight of 172.13 .
Physical And Chemical Properties Analysis
“3,5-Difluoro-2-methoxybenzaldehyde” has a boiling point of 39-41°C . The compound is stored at ambient temperature .
Scientific Research Applications
Synthesis and Anticancer Activity
One of the significant applications of derivatives of 3,5-difluoro-2-methoxybenzaldehyde includes the synthesis of fluorinated analogues of combretastatin A-4. These compounds have been studied for their anticancer properties, with some analogues retaining the potent cell growth inhibitory properties of combretastatin A-4. This research demonstrates the potential of fluorinated benzaldehydes in developing new anticancer agents (Lawrence et al., 2003).
Spectroscopic and Computational Studies
Further investigations into the structure and properties of similar methoxybenzaldehyde compounds have been conducted using spectroscopic and computational methods. Studies involving density functional theory (DFT) and various spectroscopic techniques such as FT-IR and NMR have provided insights into the molecular structure, electronic properties, and vibrational frequencies of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of methoxybenzaldehydes in various scientific domains (Arslan & Algül, 2007).
Material Science and Catalysis
Research on methoxybenzaldehydes extends into material science, where these compounds are explored as precursors or components in complex systems with potential applications in catalysis and material synthesis. For instance, encapsulation of metal complexes with methoxybenzaldehyde ligands in zeolites has shown to be an efficient approach for the catalytic oxidation of alcohols and hydrocarbons, offering a pathway towards developing reusable and efficient catalysts for chemical transformations (Ghorbanloo & Alamooti, 2017).
Pharmaceutical and Flavoring Applications
The exploration of methoxybenzaldehydes in pharmaceutical and flavoring applications highlights their versatility. These compounds exhibit significant medicinal properties and are used as flavoring ingredients in food and cosmetics due to their refreshing fragrance. The study of their biosynthesis in plants provides a foundation for understanding how these valuable compounds can be sustainably sourced and utilized in various industries (Kundu & Mitra, 2016).
Safety and Hazards
The safety information for “3,5-Difluoro-2-methoxybenzaldehyde” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .
properties
IUPAC Name |
3,5-difluoro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIQTYCWUIZOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344710 | |
Record name | 3,5-Difluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-methoxybenzaldehyde | |
CAS RN |
131782-50-8 | |
Record name | 3,5-Difluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 131782-50-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.